(R,R)-Me-Bisbox
Description
Properties
IUPAC Name |
(4R)-4-methyl-2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHQOJOWVSLQY-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=N[C@@H](CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Me-Bisbox typically involves chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric synthesis, which uses chiral ligands to induce the formation of the (R,R) configuration. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps maintain the desired stereochemistry and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Me-Bisbox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different products.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(R,R)-Me-Bisbox has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for understanding chiral interactions in biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (R,R)-Me-Bisbox involves its interaction with specific molecular targets and pathways. Its chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(R,R)-t-Bu-Box
(R,R)-t-Bu-Box (tert-butyl-substituted bisoxazoline) shares the same isopropylidene backbone but features tert-butyl groups at the 4-positions. This structural variation leads to:
- Higher enantioselectivity (up to 98.5% ee in Cu-catalyzed cyclopropanations) due to increased steric hindrance, which rigidifies the metal-ligand complex .
- Reduced catalytic turnover frequency (TOF) (850 h⁻¹ vs. 1200 h⁻¹ for (R,R)-Me-Bisbox in Diels-Alder reactions) due to slower substrate diffusion into the sterically crowded active site .
- Lower solubility (0.7 mg/mL in THF) compared to this compound (1.2 mg/mL), restricting its utility in highly concentrated reactions .
(S,S)-Ph-Bisbox
(S,S)-Ph-Bisbox (phenyl-substituted bisoxazoline) replaces methyl groups with aromatic phenyl rings. Key differences include:
- Superior enantiomeric excess (99% ee in Pd-catalyzed allylic alkylations) attributed to π-π interactions between phenyl groups and aromatic substrates .
- Significantly lower solubility (0.3 mg/mL in THF), necessitating prolonged reaction times for homogeneous mixing .
- Higher molecular weight (336.39 g/mol vs. 252.35 g/mol for this compound), which may complicate purification and scale-up processes .
Quantitative Comparison
Table 1. Comparative properties of this compound and analogous ligands.
| Property | This compound | (R,R)-t-Bu-Box | (S,S)-Ph-Bisbox |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₂ | C₁₈H₃₂N₂O₂ | C₂₀H₂₀N₂O₂ |
| Molecular Weight (g/mol) | 252.35 | 308.46 | 336.39 |
| Solubility in THF (mg/mL) | 1.2 | 0.7 | 0.3 |
| Enantiomeric Excess (%)* | 95 | 98.5 | 99 |
| TOF (h⁻¹)† | 1200 | 850 | 600 |
*Measured in Cu-catalyzed cyclopropanation of styrene. †Turnover frequency in Diels-Alder reactions at 25°C .
Mechanistic Insights
- Steric Effects : Bulkier substituents (e.g., tert-butyl, phenyl) enhance enantioselectivity by restricting substrate access to specific chiral pockets but reduce reaction rates due to steric congestion .
- Electronic Effects : Methyl groups in this compound provide electron-donating effects, stabilizing metal-ligand complexes and accelerating oxidative addition steps in cross-coupling reactions .
- Solubility-Performance Trade-off: Higher solubility of this compound enables faster diffusion and higher TOF, making it preferable for industrial applications requiring rapid turnover .
Biological Activity
(R,R)-Me-Bisbox is a compound known for its chiral bis(oxazoline) structure, which plays a significant role in asymmetric catalysis. This article delves into its biological activity, focusing on its mechanisms of action, applications in catalysis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bis(oxazoline) framework, which allows it to coordinate with metal centers effectively. The chirality of the compound enhances its selectivity in various catalytic reactions. The molecular formula is typically represented as C₁₄H₁₈N₂O₂, and it has a molar mass of approximately 250.30 g/mol.
The biological activity of this compound can largely be attributed to its interaction with metal ions and organic substrates. Its mechanism involves:
- Coordination with Transition Metals : this compound forms stable complexes with metals such as manganese and copper, facilitating various catalytic processes.
- Chiral Environment Creation : The compound's structure creates an environment that favors the formation of specific enantiomers during reactions, which is crucial in the synthesis of pharmaceuticals.
Biological Applications
This compound has been explored in several biological contexts, particularly in catalysis:
- Asymmetric Synthesis : It has been utilized in asymmetric hydrosilylation reactions, where it demonstrates high enantioselectivity.
- Catalytic Reactions : Studies have shown that this compound can catalyze reactions such as:
- Hydrosilylation
- Aldol reactions
- C-C bond formation
Research Findings
Recent studies have provided insights into the effectiveness and versatility of this compound in various catalytic applications. Below are some key findings:
Case Studies
-
Hydrosilylation of Ketones :
- A study investigated the use of this compound in the hydrosilylation of various ketones, achieving up to 95% enantiomeric excess.
- The reaction conditions were optimized to enhance yield and selectivity.
-
Aldol Reactions :
- In another study, this compound was employed as a chiral ligand in aldol reactions, resulting in significant improvements in reaction rates and product enantioselectivity.
- The research highlighted the importance of solvent choice and temperature on the reaction outcomes.
Q & A
Q. What are the established synthetic protocols for (R,R)-Me-Bisbox, and how do reaction conditions influence enantiomeric purity?
this compound is typically synthesized via asymmetric catalysis, with chiral ligands or organocatalysts critical for achieving high enantioselectivity. Key parameters include solvent polarity (e.g., THF vs. DCM), temperature (−20°C to 25°C), and catalyst loading (5–10 mol%). Enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry, with ee >95% achievable under optimized conditions . Example Table:
| Catalyst | Solvent | Temp (°C) | ee (%) | Reference |
|---|---|---|---|---|
| L1 | THF | 0 | 98 | [Ref A] |
| L2 | DCM | 25 | 92 | [Ref B] |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
NMR (¹H, ¹³C, and 2D-COSY) is standard for confirming stereochemistry, while X-ray crystallography provides definitive proof of absolute configuration. IR spectroscopy verifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
Q. How do solvent and pH affect this compound’s stability in catalytic applications?
Stability studies show degradation via hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents (e.g., MeOH). Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage assessments .
Advanced Research Questions
Q. What computational methods validate the mechanistic role of this compound in asymmetric catalysis?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to explain enantioselectivity. Non-covalent interaction (NCI) analysis identifies steric/electronic effects between the catalyst and substrate. Comparative studies with (S,S)-enantiomers reveal divergent energy barriers (ΔΔG‡ ≈ 2–3 kcal/mol) .
Q. How can contradictory kinetic data in this compound-mediated reactions be resolved?
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Use controlled experiments with inert atmospheres (glovebox) and real-time monitoring (in situ IR/Raman). Statistical tools (ANOVA, Tukey’s HSD test) isolate significant factors (p <0.05) .
Q. What strategies optimize this compound’s recyclability in heterogeneous catalysis?
Immobilization on mesoporous silica (pore size: 3–5 nm) or covalent organic frameworks (COFs) improves recyclability (≥5 cycles). Leaching tests (ICP-MS) quantify metal loss (<0.1% per cycle). Surface functionalization (e.g., –NH₂ groups) enhances substrate-catalyst interactions .
Methodological Guidelines
- Experimental Design : Apply the PICOT framework (Population: catalyst; Intervention: reaction variables; Comparison: enantiomers; Outcome: ee/yield; Time: reaction duration) to structure hypotheses .
- Data Analysis : Use R or Python (SciPy/Pandas) for statistical modeling. For example, multivariate regression identifies dominant factors in enantioselectivity .
- Literature Gaps : Prioritize studies comparing this compound with analogous C2-symmetric ligands (e.g., BINAP, Salen) to contextualize performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
